molecular formula C17H21FN4O4S B2460600 3-fluoro-4-methoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide CAS No. 1203268-33-0

3-fluoro-4-methoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B2460600
CAS RN: 1203268-33-0
M. Wt: 396.44
InChI Key: KMAGQFFCHBNUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21FN4O4S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Applications

New fluoro intermediates for herbicidal sulfonylureas, including various pyrimidine and triazine intermediates, have been prepared with specific emphasis on selectivity and effectiveness in wheat and cotton. These intermediates utilize fluoromethyl-triazines and o-fluoroalkyl-benzenesulfonamide precursors to achieve selective post-emergence herbicidal properties, highlighting their potential in agricultural applications (Hamprecht et al., 1999).

Medical Imaging

Substituted fluoropropoxy and fluoroethoxy compounds have been synthesized for targeting peripheral benzodiazepine receptors (PBRs), showing high affinity and selectivity. These compounds, particularly [18F]PBR compounds, have potential applications in the imaging of PBR expression in neurodegenerative disorders through positron emission tomography (PET), offering insights into the pathophysiology of these conditions (Fookes et al., 2008).

Photodynamic Therapy

The synthesis and characterization of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base have been reported. These compounds exhibit significant spectroscopic, aggregation, photophysical, and photochemical properties, making them potential photosensitizer candidates for use in photodynamic therapy, an alternative therapy in cancer treatment (Öncül et al., 2022).

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives on the corrosion of iron. These studies provide valuable insights into the design of more effective corrosion inhibitors for industrial applications, showcasing the chemical's versatility beyond biological applications (Kaya et al., 2016).

Antitumour Drugs

Research into sulfonamide derivatives, including compounds containing 5-fluorouracil and nitrogen mustard, aims to create potent antitumour agents with low toxicity. This research represents a significant step toward developing new cancer therapies that leverage the unique properties of sulfonamide derivatives for enhanced efficacy and safety (Huang et al., 2001).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O4S/c1-25-15-5-4-13(10-14(15)18)27(23,24)21-6-9-26-17-11-16(19-12-20-17)22-7-2-3-8-22/h4-5,10-12,21H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAGQFFCHBNUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.